2-Hydroxy-4-(4-trifluoromethylphenyl)benzoic acid
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Overview
Description
2-Hydroxy-4-(4-trifluoromethylphenyl)benzoic acid is an organic compound with the molecular formula C8H5F3O3. It is a derivative of benzoic acid, where the benzene ring is substituted with a hydroxyl group and a trifluoromethylphenyl group.
Preparation Methods
The synthesis of 2-Hydroxy-4-(4-trifluoromethylphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-trifluoromethylphenol with salicylic acid under specific reaction conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .
In industrial settings, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the final product .
Chemical Reactions Analysis
2-Hydroxy-4-(4-trifluoromethylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Hydroxy-4-(4-trifluoromethylphenyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s ability to interact with biological molecules makes it a valuable tool in biochemical research.
Medicine: Due to its potential pharmacological properties, this compound is investigated for its use in drug development.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-(4-trifluoromethylphenyl)benzoic acid involves its interaction with molecular targets in biological systems. The hydroxyl and carboxylic acid groups can form hydrogen bonds with proteins and enzymes, affecting their activity and function. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
2-Hydroxy-4-(4-trifluoromethylphenyl)benzoic acid can be compared with other similar compounds, such as:
2-Hydroxy-4-nitrobenzoic acid: This compound has a nitro group instead of a trifluoromethyl group, which significantly alters its chemical properties and reactivity.
4-Hydroxy-2-(trifluoromethyl)benzoic acid: The position of the hydroxyl and trifluoromethyl groups is reversed, leading to different chemical behavior and applications.
4-Chloro-3-(trifluoromethyl)aniline:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
IUPAC Name |
2-hydroxy-4-[4-(trifluoromethyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O3/c15-14(16,17)10-4-1-8(2-5-10)9-3-6-11(13(19)20)12(18)7-9/h1-7,18H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRKOXBEFREINW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50691164 |
Source
|
Record name | 3-Hydroxy-4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50691164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261888-03-2 |
Source
|
Record name | 3-Hydroxy-4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50691164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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